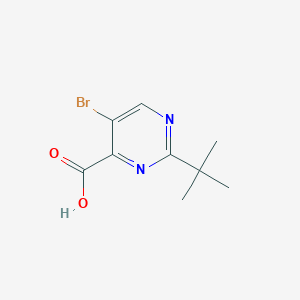

5-Bromo-2-(tert-butyl)pyrimidine-4-carboxylic acid

説明

5-Bromo-2-(tert-butyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a bromine atom at the 5-position, a tert-butyl group at the 2-position, and a carboxylic acid functional group at the 4-position. This compound is a versatile intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors and kinase-targeting drugs .

特性

IUPAC Name |

5-bromo-2-tert-butylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c1-9(2,3)8-11-4-5(10)6(12-8)7(13)14/h4H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBCWSAPYKRVEIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(C(=N1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90482790 | |

| Record name | 5-Bromo-2-(tert-butyl)pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59950-52-6 | |

| Record name | 5-Bromo-2-(1,1-dimethylethyl)-4-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59950-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(tert-butyl)pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Bromo-2-(tert-butyl)pyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 2-(tert-butyl)pyrimidine-4-carboxylic acid. The reaction typically employs bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the pyrimidine ring.

Industrial Production Methods:

In an industrial setting, the production of 5-Bromo-2-(tert-butyl)pyrimidine-4-carboxylic acid may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions:

Substitution Reactions: The bromine atom at the 5-position of the pyrimidine ring can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted derivatives.

Oxidation and Reduction Reactions: The carboxylic acid group at the 4-position can participate in oxidation and reduction reactions. For example, it can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds. This reaction typically involves a palladium catalyst and a boronic acid or ester as the coupling partner.

Common Reagents and Conditions:

Bromination: Bromine, N-bromosuccinimide (NBS), acetic acid, dichloromethane.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Coupling: Palladium catalysts, boronic acids or esters, bases like potassium carbonate (K2CO3).

Major Products:

Substituted Derivatives: Depending on the nucleophile used, various substituted pyrimidine derivatives can be obtained.

Reduced Products: Reduction of the carboxylic acid group yields the corresponding alcohol.

Coupled Products: Suzuki-Miyaura coupling results in the formation of biaryl or aryl-alkyl derivatives.

科学的研究の応用

Chemistry:

5-Bromo-2-(tert-butyl)pyrimidine-4-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

Biology:

In biological research, this compound is used to study the structure-activity relationships of pyrimidine derivatives. It helps in understanding the interactions of these compounds with biological targets, such as enzymes and receptors.

Medicine:

The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel therapeutic agents. Its derivatives may exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.

Industry:

In the industrial sector, 5-Bromo-2-(tert-butyl)pyrimidine-4-carboxylic acid is used in the production of specialty chemicals and advanced materials. It is also employed in the development of new catalysts and ligands for chemical reactions.

作用機序

The mechanism of action of 5-Bromo-2-(tert-butyl)pyrimidine-4-carboxylic acid depends on its specific application and the biological target it interacts with. In general, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the bromine atom and the tert-butyl group can influence the compound’s binding affinity and selectivity towards its target.

For example, in medicinal chemistry, the compound may inhibit the activity of a particular enzyme by binding to its active site, thereby blocking the enzyme’s catalytic function. The carboxylic acid group can also participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target.

類似化合物との比較

Structural Features and Similarity Scores

Key structural analogs differ in substituents at the 2-position and modifications at the 4-carboxylic acid group. Below is a comparative analysis:

*Similarity scores derived from structural alignment algorithms (e.g., Tanimoto index) .

Physicochemical Properties

Solubility :

- The tert-butyl analog exhibits lower aqueous solubility due to its lipophilic nature, whereas methylsulfonyl and methylthio derivatives show higher solubility in polar solvents (e.g., DMF, DMSO) .

- The carboxylic acid group (pKa ~3.4–3.6) allows for pH-dependent ionization, facilitating salt formation in methylsulfonyl and methylthio analogs .

Stability :

生物活性

5-Bromo-2-(tert-butyl)pyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of 5-Bromo-2-(tert-butyl)pyrimidine-4-carboxylic acid is CHBrNO. Its structure features a bromine atom at the 5-position, a tert-butyl group at the 2-position, and a carboxylic acid group at the 4-position. These functional groups are critical for its unique chemical reactivity and biological properties.

The biological activity of 5-Bromo-2-(tert-butyl)pyrimidine-4-carboxylic acid is primarily attributed to its ability to interact with various biological targets, particularly enzymes involved in key signaling pathways. The presence of the bromine atom and the tert-butyl group significantly influences its binding affinity and selectivity towards targets such as kinases and receptors.

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic functions. For example, it has been shown to modulate kinase activity, which is essential for regulating cellular processes such as metabolism and gene expression.

- Receptor Interaction : The carboxylic acid group can participate in hydrogen bonding, enhancing the compound's stability when bound to its targets.

Biological Activities

Research indicates that 5-Bromo-2-(tert-butyl)pyrimidine-4-carboxylic acid exhibits several pharmacological properties:

- Anticancer Activity : Studies have demonstrated that derivatives of this compound possess significant anticancer properties. For instance, one derivative showed an IC value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, indicating potent inhibitory effects on cell proliferation .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various pathogens, contributing to its potential as a therapeutic agent in infectious diseases.

- Anti-inflammatory Effects : Some studies suggest that it may exhibit anti-inflammatory properties by modulating inflammatory pathways through enzyme inhibition .

Case Studies and Research Findings

Several studies have explored the biological activity of 5-Bromo-2-(tert-butyl)pyrimidine-4-carboxylic acid and its derivatives:

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5-Bromo-2-(tert-butyl)pyrimidine-4-carboxylic acid, and how can purity be ensured?

- Methodology : A three-step synthesis is typical: (1) Bromination of a 2-(tert-butyl)pyrimidine precursor using N-bromosuccinimide (NBS) in DMF at 0–5°C to ensure regioselectivity; (2) Carboxylation via lithiation (LDA, -78°C) followed by CO₂ quenching; (3) Acidic workup. Purification involves recrystallization (ethanol/water, 1:3 v/v) or preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient). Purity (>95%) should be confirmed via HPLC (C18, 220 nm) and ¹H/¹³C NMR, with particular attention to the tert-butyl singlet (δ 1.35 ppm) and carboxylic acid proton absence (D₂O exchange) .

Q. Which spectroscopic techniques are critical for structural confirmation?

- Techniques :

- ¹H/¹³C NMR : Key signals include the tert-butyl group (9H singlet at δ 1.35 ppm), pyrimidine H-6 (δ 8.72 ppm, d, J=5.1 Hz), and carboxylic acid carbon (δ ~170 ppm). NOESY can confirm tert-butyl proximity to H-6.

- HRMS : Exact mass verification (e.g., [M+H]⁺ calc. for C₉H₁₂BrN₂O₂: 259.0084).

- FTIR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹, broad) and C=O (~1700 cm⁻¹).

Q. What storage conditions prevent decomposition of this compound?

- Recommendations : Store under inert gas (argon) at -20°C in amber vials. Desiccate with silica gel to avoid hydrolysis of the carboxylic acid. Periodic stability checks via TLC (silica, 10% MeOH/DCM) are advised. Degradation products (e.g., decarboxylated derivatives) appear as lower Rf spots .

Advanced Research Questions

Q. How does the tert-butyl group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Mechanistic Insight : The tert-butyl group induces steric hindrance, reducing coupling efficiency at the C-5 bromine site. Computational modeling (DFT, B3LYP/6-31G*) shows increased activation energy (~5 kcal/mol) for oxidative addition with Pd(PPh₃)₄. Mitigation strategies include using bulky ligands (XPhos) or microwave-assisted heating (120°C, DMF) to accelerate transmetallation. Reaction progress should be monitored via ¹⁹F NMR if fluorinated aryl boronic acids are used .

Q. How can computational modeling predict electrophilic substitution sites on the pyrimidine ring?

- Approach : Perform Fukui function analysis (Gaussian 16) to identify nucleophilic regions. For 5-Bromo-2-(tert-butyl)pyrimidine-4-carboxylic acid, the C-6 position (f⁻ = 0.12) is more reactive than C-5 (f⁻ = 0.08) due to electron-withdrawing effects from the carboxylic acid. Solvent models (PCM, water) further refine predictions. Experimental validation via nitration (HNO₃/H₂SO₄) shows predominant C-6 substitution .

Q. How should researchers resolve contradictions in catalytic efficiency when using this compound in enzyme inhibition assays?

- Troubleshooting : Discrepancies may arise from (a) enzyme lot variability (e.g., kinase purity), (b) compound solubility (use DMSO ≤0.1% v/v), or (c) residual solvents (e.g., TFA from HPLC). Control experiments:

- Repeat assays with fresh DMSO stocks (filtered through 0.2 µm PTFE).

- Compare inhibition curves across multiple enzyme batches.

- Validate via SPR (surface plasmon resonance) to measure binding kinetics independently .

Q. What strategies optimize regioselective debromination for downstream functionalization?

- Methods : Selective C-Br bond cleavage can be achieved via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。